1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
CAS No.: 1501153-45-2
Cat. No.: VC2871411
Molecular Formula: C14H19BN2O2
Molecular Weight: 258.13 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine - 1501153-45-2](/images/structure/VC2871411.png)
Specification
CAS No. | 1501153-45-2 |
---|---|
Molecular Formula | C14H19BN2O2 |
Molecular Weight | 258.13 g/mol |
IUPAC Name | 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-8-16-7-6-10(11)12/h6-9H,1-5H3 |
Standard InChI Key | AOHQIGBPXJCOKU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine belongs to a class of organoboron compounds featuring a nitrogen-containing heterocyclic core. The compound is characterized by its molecular formula C14H19BN2O2 and has a molecular weight of 258.12 g/mol . This structure consists of a 1-methylated pyrrolo[2,3-c]pyridine scaffold with a pinacol boronic ester group at the 3-position. The systematic IUPAC nomenclature identifies the compound as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, though it is also commonly referred to by several synonyms including "(1-METHYL-1H-PYRROLO[2,3-C]PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER" .
Table 1: Chemical Identity Parameters for 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Parameter | Value |
---|---|
Chemical Name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine |
CAS Registry Number | 1501153-45-2 |
Molecular Formula | C14H19BN2O2 |
Molecular Weight | 258.12 g/mol |
MDL Number | MFCD16996010 |
Structural Features and Bonding
The compound's structure features several key elements that contribute to its chemical properties and reactivity. The pyrrolo[2,3-c]pyridine core consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic aromatic system. The N-methylation at position 1 alters the electronic properties of the pyrrole nitrogen, while the boronic ester at position 3 introduces a reactive functional group suitable for various transformations. The tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is a protected form of boronic acid, which enhances stability while maintaining reactivity for coupling reactions.
The presence of both nitrogen atoms in the heterocyclic system contributes to the basicity and hydrogen bonding capabilities of the molecule, which may influence its interactions with biological targets. The boron-carbon bond at position 3 is particularly significant as it serves as the reactive site for cross-coupling reactions such as Suzuki-Miyaura couplings.
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure compound. Characterization is performed using various analytical techniques including NMR spectroscopy (1H, 13C, and 11B), mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound is predominantly defined by the boronic ester functional group, which serves as a synthetic handle for various transformations. Key reactions include:
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Suzuki-Miyaura cross-coupling with aryl or vinyl halides to form new carbon-carbon bonds
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Chan-Lam coupling with amines, phenols, or thiols to form C-N, C-O, or C-S bonds
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Oxidation to form hydroxylated products
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Transesterification to form different boronic esters
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Conversion to other boron species such as trifluoroborates
The pyrrolo[2,3-c]pyridine core also presents potential reactivity at various positions, including electrophilic substitution reactions and functionalization of the pyridine nitrogen through quaternization or N-oxide formation.
Applications in Organic Synthesis
Use as a Building Block
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine serves as a valuable building block in the synthesis of more complex molecular architectures. The compound can be viewed as a functionalized version of the privileged pyrrolo[2,3-c]pyridine scaffold, which appears in numerous biologically active compounds and pharmaceutical agents.
Reaction Type | Coupling Partner | Product Type | Potential Applications |
---|---|---|---|
Suzuki-Miyaura | Aryl halides | 3-aryl pyrrolo[2,3-c]pyridines | Kinase inhibitors, medicinal chemistry |
Suzuki-Miyaura | Vinyl halides | 3-vinyl pyrrolo[2,3-c]pyridines | Material science, photochemistry |
Chan-Lam | Phenols | 3-phenoxy pyrrolo[2,3-c]pyridines | Pharmaceutical intermediates |
Chan-Lam | Amines | 3-amino pyrrolo[2,3-c]pyridines | Bioactive compounds |
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds share similar features with 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, offering useful comparisons for understanding its properties and applications. One such analog is 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1111638-03-9), which differs in the position of the nitrogen atom in the bicyclic system and the location of the boronic ester group .
Another related compound is (1-tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid (CAS: 1373273-48-3), which features the same pyrrolo[2,3-c]pyridine core but with a different protecting group (tert-butoxycarbonyl instead of methyl) and boronic acid instead of the pinacol ester at a different position (position 2 instead of 3) .
Table 3: Comparison of 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | 1501153-45-2 | C14H19BN2O2 | 258.12 | Reference compound |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | 1111638-03-9 | C14H19BN2O2 | 258.13 | Different pyrrole-pyridine fusion pattern; boronic ester at position 5 |
(1-tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid | 1373273-48-3 | C12H15BN2O4 | 262.07 | Boc protection instead of methyl; boronic acid at position 2 |
Functional Differences
The positional isomers and structural variants of borylated pyrrolo-pyridines exhibit different reactivity patterns and biological properties. The position of the boronic ester group significantly affects the electronic distribution in the molecule, which in turn influences reactivity in coupling reactions. For example, borylation at the 3-position of the pyrrolo ring (as in our target compound) generally results in higher reactivity in Suzuki couplings compared to borylation at the pyridine portion of the bicyclic system.
The nature of the protecting group on the pyrrole nitrogen also impacts the compound's properties. The N-methyl group in 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a permanent modification that alters the electronic properties of the system, whereas the Boc-protected analog (1-tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid features a removable protecting group that can be cleaved under acidic conditions to reveal the free NH.
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry provides effective methods for analyzing the purity and identity of the compound. Appropriate columns for HPLC analysis would include C18 reverse-phase columns, while GC analysis might require derivatization to enhance volatility.
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